Benzo(a)pyrene-3,9-diol, 6-nitro-
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Overview
Description
Benzo(a)pyrene-3,9-diol, 6-nitro- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is of significant interest due to its unique structural modifications, which include hydroxyl and nitro groups. These modifications can influence its chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of substituted pyrenes, including benzo(a)pyrene-3,9-diol, 6-nitro-, often involves indirect methods due to the challenges associated with direct substitution on the pyrene nucleus. Common synthetic routes include:
Reduction and Dehydration: Starting from commercial pyrene, reduction, dehydration, and dehydrogenation steps are employed to introduce the desired functional groups.
Cyclisation of Biphenyl Intermediates: This method involves the formation of biphenyl intermediates, which undergo cyclisation to yield the substituted pyrene.
Industrial Production Methods
Industrial production methods for benzo(a)pyrene derivatives are not well-documented, likely due to the compound’s carcinogenic nature and the associated handling risks. laboratory-scale synthesis typically involves stringent reaction conditions and purification steps to ensure the desired product’s purity and safety.
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyrene-3,9-diol, 6-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the pyrene nucleus.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products
The major products formed from these reactions include various epoxides, hydroxylated derivatives, and amino-substituted pyrenes .
Scientific Research Applications
Benzo(a)pyrene-3,9-diol, 6-nitro- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzo(a)pyrene-3,9-diol, 6-nitro- involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1 . The compound is converted into reactive intermediates, such as diol epoxides, which can form covalent adducts with DNA, leading to mutations and carcinogenesis . The aryl hydrocarbon receptor (AhR) pathway plays a crucial role in regulating the expression of these enzymes and the compound’s mutagenic potential .
Comparison with Similar Compounds
Benzo(a)pyrene-3,9-diol, 6-nitro- can be compared with other PAH derivatives, such as:
Benzo(a)pyrene: The parent compound, known for its high carcinogenicity.
Benzo(e)pyrene: Another PAH with similar structural properties but different reactivity and toxicity profiles.
Dibenzopyrenes: These compounds have additional benzene rings, influencing their chemical behavior and biological effects.
The uniqueness of benzo(a)pyrene-3,9-diol, 6-nitro- lies in its specific substitution pattern, which affects its reactivity and interaction with biological molecules.
Properties
CAS No. |
82039-12-1 |
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Molecular Formula |
C20H11NO4 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
6-nitrobenzo[a]pyrene-3,9-diol |
InChI |
InChI=1S/C20H11NO4/c22-11-3-5-13-16(9-11)12-4-1-10-2-8-17(23)14-6-7-15(19(12)18(10)14)20(13)21(24)25/h1-9,22-23H |
InChI Key |
YEYACLPZUBFKPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=C(C=CC3=C(C4=C2C5=C1C=CC(=C5C=C4)O)[N+](=O)[O-])O |
Origin of Product |
United States |
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